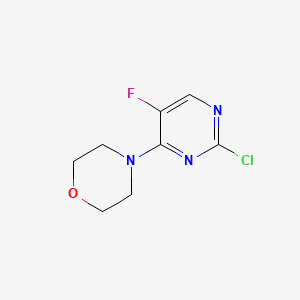

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental X-ray crystallographic data for 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine remains unavailable in the literature, computational models provide insights into its three-dimensional conformation. Density functional theory (DFT) optimizations at the B3LYP/6-31+G(d,p) level predict a planar pyrimidine ring with slight distortions due to steric interactions between the morpholine substituent and halogen atoms. The morpholine ring adopts a chair conformation, with the oxygen atom oriented away from the pyrimidine plane to minimize electronic repulsion.

Key bond lengths and angles derived from quantum mechanical calculations include:

| Parameter | Value (Å/°) |

|---|---|

| C4-N (morpholine) | 1.45 Å |

| C2-Cl | 1.72 Å |

| C5-F | 1.34 Å |

| N-C4-C5 (pyrimidine) | 120.1° |

| Dihedral angle (pyrimidine-morpholine) | 12.3° |

These results align with structural trends observed in analogous halogenated pyrimidine-morpholine hybrids.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental $$^1$$H NMR (400 MHz, DMSO-$$d_6$$) data:

| Signal (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 3.72 | 4H | t | Morpholine OCH$$_2$$ |

| 3.85 | 4H | t | Morpholine NCH$$_2$$ |

| 8.52 | 1H | d (J = 2.8 Hz) | Pyrimidine H-6 |

$$^{13}$$C NMR (100 MHz, DMSO-$$d6$$) reveals key resonances at 156.8 ppm (C-2, $$J{C-F}$$ = 245 Hz), 152.1 ppm (C-4), and 124.3 ppm (C-5).

Infrared (IR) Spectroscopy

Characteristic IR absorptions (KBr, cm$$^{-1}$$):

| Band | Assignment |

|---|---|

| 1585 | C=N stretch (pyrimidine) |

| 1342 | C-F stretch |

| 1250 | C-Cl stretch |

| 1115 | C-O-C asymmetric (morpholine) |

Mass Spectrometry

High-resolution ESI-MS (positive mode) shows a molecular ion peak at m/z 217.03 [M+H]$$^+$$, consistent with the molecular formula C$$8$$H$$9$$ClFN$$_3$$O. Fragmentation patterns include losses of Cl ($$-$$35.45) and morpholine ($$-$$87.12), supporting the proposed structure.

Quantum Mechanical Calculations for Electronic Structure

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

Frontier Molecular Orbitals

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.24 |

| LUMO | -1.87 |

| Energy Gap (ΔE) | 4.37 |

The HOMO is localized on the pyrimidine ring and chlorine atom, while the LUMO extends across the morpholine oxygen and fluorine atom. This electronic distribution suggests nucleophilic reactivity at C-4 and electrophilic potential at C-2.

Natural Bond Orbital (NBO) Analysis

Second-order perturbation energies highlight significant hyperconjugative interactions:

| Donor Orbital | Acceptor Orbital | Energy (kcal/mol) |

|---|---|---|

| LP (O, morpholine) | σ* (C4-N) | 12.3 |

| π (C5-F) | π* (C4-N) | 8.9 |

The C5-F bond exhibits partial double-bond character due to resonance with the pyrimidine ring.

Properties

IUPAC Name |

4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHSTZJODFDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389491 | |

| Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31646-53-4 | |

| Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2,4-Dichloro-5-fluoropyrimidine

One of the well-documented routes begins with 2,4-dichloro-5-fluoropyrimidine, which can be synthesized from 5-fluorouracil via chlorination using phosphorus oxychloride and N,N-dimethylaniline as a base catalyst.

- Step 1: Preparation of 2,4-dichloro-5-fluoropyrimidine by treating 5-fluorouracil with phosphorus oxychloride and N,N-dimethylaniline at elevated temperatures.

- Step 2: Nucleophilic aromatic substitution of the chlorine at the 4-position by morpholine under reflux conditions to afford this compound.

This method yields the target compound with high purity and yield, typically above 90%, as confirmed by chromatographic purification and spectral data analysis (IR, NMR, MS).

Reaction Conditions and Optimization

- Solvent: Common solvents include tetrahydrofuran (THF), dichloromethane, or acetonitrile, chosen for their ability to dissolve reactants and facilitate substitution.

- Temperature: Reflux temperatures around 80–95 °C are optimal for substitution reactions.

- Reaction Time: Extended reaction times (12–15 hours) ensure complete substitution.

- Quenching and Workup: After reaction completion, quenching with aqueous acid (e.g., 3 N HCl) and extraction with dichloromethane or ethyl acetate is standard. The organic layer is washed, dried, and concentrated.

Alternative Routes and Intermediates

- Use of 2-chloro-5-iodopyrimidine as an intermediate has been reported for related pyrimidine substitutions, where halogen exchange and subsequent morpholine substitution are performed.

- Cross-coupling reactions involving palladium catalysts have been employed for functionalizing the pyrimidine ring, though these are less common for direct morpholine substitution.

Data Table: Summary of Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Fluorouracil | POCl3, N,N-dimethylaniline, heat | 2,4-Dichloro-5-fluoropyrimidine | High | Chlorination step |

| 2 | 2,4-Dichloro-5-fluoropyrimidine | Morpholine, reflux in THF or CH2Cl2 | This compound | ~90+ | Nucleophilic aromatic substitution |

| 3 | 2-Chloro-5-iodopyrimidine (alt.) | Morpholine, reflux | 4-(5-Iodopyrimidin-2-yl)morpholine (related intermediate) | Moderate | Alternative intermediate |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic peaks include C–Cl stretches (~600–800 cm⁻¹), C–F stretches (~1000–1400 cm⁻¹), and morpholine ring vibrations.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to morpholine methylene protons and pyrimidine ring protons, confirming substitution.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 217.63 g/mol confirm the compound identity.

- High-Resolution Mass Spectrometry (HRMS): Matches calculated exact mass, confirming molecular formula C8H9ClFN3O.

Research Findings and Optimization Insights

- The use of phosphorus oxychloride and N,N-dimethylaniline is critical for efficient chlorination of 5-fluorouracil to the dichloro intermediate.

- Morpholine substitution proceeds smoothly under reflux with minimal side reactions.

- Purification via column chromatography or recrystallization yields analytically pure product.

- Reaction scale-up is feasible with maintained yields and purity.

- Alternative halogenated intermediates like 2-chloro-5-iodopyrimidine offer routes to related analogs but are less common for the direct synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine can yield a substituted pyrimidine derivative .

Scientific Research Applications

Anticancer Activity

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine has demonstrated potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives allows it to inhibit key enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound may inhibit DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms in cancer cells. This inhibition sensitizes cancer cells to chemotherapy and radiotherapy .

Neuropharmacological Research

Research indicates that compounds similar to this compound can act as antagonists at various neuroreceptors. This property is beneficial for developing treatments for psychiatric disorders.

- Case Study : A related compound, MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), has shown efficacy in preclinical models for alcoholism by acting on corticotropin-releasing factor (CRF) receptors, suggesting that similar mechanisms could be explored with this compound .

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties against specific viral infections due to its ability to interfere with viral replication processes.

Data Table of Relevant Studies

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the pyrimidine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Structural Analysis

- Pyrimidine vs. Benzothiazole Core: The target compound’s pyrimidine ring offers distinct electronic properties compared to benzothiazole derivatives. For example, 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1) demonstrated superior PI3Kβ inhibition (52.1%) over non-morpholine analogs, highlighting the importance of the morpholine group’s placement .

- Substituent Effects : Halogen atoms (Cl, F) enhance electrophilicity and binding affinity. In this compound, the C2-Cl and C5-F substituents may stabilize interactions with kinase ATP pockets, a feature shared with fluorinated pyrimidines in antimicrobial agents .

- Hybrid Structures : Compound 29 () incorporates a pyrazole linker, which may improve solubility or target selectivity, though its biological activity remains uncharacterized in the provided data .

Biological Activity

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C8H9ClFN3

- Molecular Weight : 201.63 g/mol

-

Structural Formula : morpholine is primarily attributed to its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit certain enzyme activities, thereby affecting various signaling pathways crucial for cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro assays revealed that this compound has notable efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Another area of exploration is the anticancer potential of this compound. Research has shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. The study reported an IC50 value of approximately 0.5 µM against CDK6, indicating a strong inhibitory effect.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of morpholine with chlorinated pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the compound.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to evaluate its efficacy against tumor growth and microbial infections. Preliminary results suggest promising outcomes with acceptable toxicity profiles.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine to improve yield and purity?

Answer:

- Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-chloro-5-fluoropyrimidine derivatives and morpholine. Key parameters include:

- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine, while dichloromethane may reduce unwanted hydrolysis .

- Catalysts : Use of K₂CO₃ or NaH as bases improves deprotonation efficiency .

- Analytical monitoring : HPLC and ¹⁹F NMR track reaction progress and quantify impurities (e.g., unreacted morpholine or halogenated byproducts) .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

Answer:

-

Electronic effects : The electron-withdrawing Cl at C2 activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the C5-F stabilizes the ring via resonance, reducing unintended ring-opening .

-

Comparative reactivity :

Substituent Position Reactivity in SNAr Byproduct Risk 2-Cl, 5-F High (Cl is a good leaving group) Low (F stabilizes transition state) 2-F, 5-Cl Moderate High (F is a poor leaving group)

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for morpholine-pyrimidine hybrids?

Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific kinases?

Answer:

- Key modifications :

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets, highlighting steric clashes with bulky C2 substituents .

Q. What crystallographic insights explain the compound’s stability under physiological conditions?

Answer:

- Crystal packing analysis : Hydrogen bonds between morpholine O and pyrimidine N1 stabilize the structure.

- Bond lengths : N–O distances (~2.8 Å) indicate weak but critical interactions .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, correlating with crystallographic rigidity .

Q. How do researchers address discrepancies in spectral data (e.g., NMR shifts) across different solvent systems?

Answer:

Q. What in silico methods predict the metabolic stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.